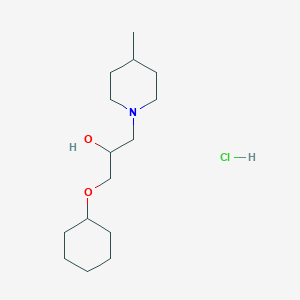![molecular formula C17H28ClNO2 B5971896 {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride](/img/structure/B5971896.png)
{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. Despite being illegal in most countries, 2C-E has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride is not fully understood, but it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and glutamate, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride has been reported to produce a range of subjective effects, including altered perception, mood enhancement, and increased empathy. Physiological effects include increased heart rate, blood pressure, and body temperature, as well as pupil dilation and muscle tension. These effects are thought to be mediated by the drug's interaction with various neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride has several advantages as a research tool, including its unique chemical structure and potential therapeutic applications. However, its status as a controlled substance and the potential for abuse limit its use in laboratory experiments. Additionally, the lack of standardized dosing and potential for individual variability in response to the drug make it difficult to draw definitive conclusions from research studies.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride and its potential therapeutic applications. Studies exploring the drug's effects on various neurotransmitter systems and brain regions may shed light on its psychoactive effects and potential therapeutic uses. Additionally, research on the pharmacokinetics and pharmacodynamics of {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride may help to optimize dosing and minimize potential side effects. Finally, studies exploring the potential for {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride to treat various psychiatric and neurological disorders, including depression, anxiety, and PTSD, may lead to the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride involves several chemical reactions, starting with the condensation of 3,4-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)cyclopentylamine. This intermediate is then reacted with ethyl iodide to form {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}amine, which is finally converted to the hydrochloride salt form by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
{2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In a study published in the Journal of Psychopharmacology, {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride was found to have antidepressant effects in animal models, suggesting its potential use in treating depression. Another study published in the same journal found that {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride had anxiolytic effects in rats, indicating its potential use in treating anxiety disorders. Additionally, {2-[1-(3,4-dimethoxyphenyl)cyclopentyl]ethyl}ethylamine hydrochloride has been shown to have neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)cyclopentyl]-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-4-18-12-11-17(9-5-6-10-17)14-7-8-15(19-2)16(13-14)20-3;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKAUJWJQVWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1(CCCC1)C2=CC(=C(C=C2)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3,4-dimethoxyphenyl)cyclopentyl]-N-ethylethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B5971836.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5971844.png)
![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5971851.png)


![4-(6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5971887.png)
![N-[(4-fluorophenyl)(4-pyridinyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5971892.png)

![2-{[(2-methoxyethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5971912.png)
![ethyl 3-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5971915.png)
![3-{[(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5971921.png)